Cyclopentamine

Description

Properties

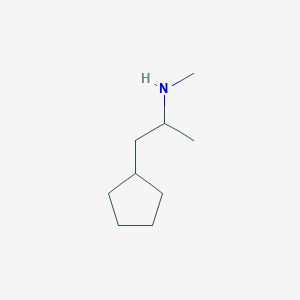

IUPAC Name |

1-cyclopentyl-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(10-2)7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXKQSZZZPGLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861710 | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-45-4 | |

| Record name | Cyclopentamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPENTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB9Q6M8O60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

113-115 | |

| Record name | Cyclopentamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyclopentamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentamine is a sympathomimetic agent whose primary mechanism of action is the indirect stimulation of the adrenergic system. It functions as a releasing agent of the catecholamine neurotransmitters norepinephrine (noradrenaline), epinephrine (adrenaline), and dopamine.[1] This release is responsible for its vasoconstrictive and central nervous system (CNS) stimulant properties. While direct interaction with adrenergic receptors has been suggested, the predominant pharmacological effects of this compound are attributable to its ability to increase the synaptic concentration of endogenous catecholamines. This guide provides a detailed overview of the current understanding of this compound's mechanism of action, outlines key experimental protocols for its pharmacological characterization, and presents signaling pathways and experimental workflows.

Core Mechanism of Action: Catecholamine Release

This compound is classified as an indirect-acting sympathomimetic amine.[2] Its principal mechanism of action is to promote the release of norepinephrine, epinephrine, and dopamine from presynaptic nerve terminals.[1] This action is structurally analogous to other sympathomimetic amines like amphetamine and propylhexedrine.[1]

-

Norepinephrine and Epinephrine Release: The release of norepinephrine and epinephrine in the periphery leads to the activation of adrenergic receptors on vascular smooth muscle, causing vasoconstriction. This effect is the basis for its historical use as a nasal decongestant.[1]

-

Dopamine Release: The release of dopamine in the central nervous system contributes to its stimulant effects, which are reported to be similar to those of amphetamine and methamphetamine when taken in sufficient quantities.[1]

The molecular mechanism underlying this release is believed to involve interaction with and reversal of the direction of transport of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Interaction with Adrenergic Receptors

The sympathomimetic effects of this compound are mediated by the binding of the released catecholamines to adrenergic receptors. The primary catecholamines released, norepinephrine and epinephrine, have well-characterized affinities for alpha and beta-adrenergic receptors.

Quantitative Data on Adrenergic Receptor Interaction

Table 1: Anticipated Effects of this compound-Induced Catecholamine Release on Adrenergic Receptors

| Receptor Subtype | Primary Endogenous Ligand(s) | G-Protein Coupling | Primary Signaling Pathway | Key Physiological Effects Relevant to this compound's Action |

| α1-Adrenergic | Norepinephrine > Epinephrine | Gq | ↑ IP3, DAG, Ca2+ | Vasoconstriction of vascular smooth muscle, Mydriasis |

| α2-Adrenergic | Epinephrine ≥ Norepinephrine | Gi | ↓ cAMP | Inhibition of norepinephrine release (presynaptic), Vasoconstriction |

| β1-Adrenergic | Epinephrine = Norepinephrine | Gs | ↑ cAMP | Increased heart rate (chronotropy), Increased cardiac contractility (inotropy) |

| β2-Adrenergic | Epinephrine >> Norepinephrine | Gs | ↑ cAMP | Bronchodilation, Vasodilation of skeletal muscle vasculature |

Interaction with Monoamine Transporters

The primary molecular targets for this compound's catecholamine-releasing action are the presynaptic monoamine transporters.

-

Norepinephrine Transporter (NET): this compound is presumed to have a significant affinity for NET, leading to the efflux of norepinephrine from noradrenergic neurons.

-

Dopamine Transporter (DAT): Similarly, its interaction with DAT is thought to mediate the release of dopamine in the CNS.

Quantitative data on the binding affinity (Ki or IC50) of this compound for NET and DAT are not currently available in the public domain.

Potential Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by various amphetamine-like substances and endogenous trace amines. Activation of TAAR1 can modulate the activity of dopaminergic and serotonergic systems.[4][5] Given the structural and functional similarities of this compound to other TAAR1 agonists, it is plausible that some of its pharmacological effects could be mediated through this receptor. However, there is currently no direct experimental evidence or quantitative data to confirm that this compound is a TAAR1 agonist.

Experimental Protocols

To fully characterize the mechanism of action of this compound, a series of in vitro pharmacological assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.

Objective: To quantify the affinity of this compound for α1, α2, β1, and β2 adrenergic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 cells).

-

Radioligands specific for each receptor subtype (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [3H]dihydroalprenolol for β).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of this compound.

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Catecholamine Release Assay

This protocol measures the ability of this compound to induce the release of norepinephrine and dopamine from neuronal cells or synaptosomes.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a catecholamine releasing agent.

Materials:

-

Rat or mouse brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine) or a suitable neuronal cell line (e.g., PC12 cells).

-

[3H]norepinephrine or [3H]dopamine.

-

Krebs-Ringer buffer.

-

This compound hydrochloride.

-

Scintillation counter.

Procedure:

-

Loading: Incubate synaptosomes or cells with the respective radiolabeled catecholamine to allow for its uptake.

-

Washing: Wash the preparations to remove extracellular radiolabel.

-

Stimulation: Expose the loaded synaptosomes or cells to various concentrations of this compound for a short period (e.g., 5-10 minutes).

-

Collection: Separate the extracellular buffer from the cells/synaptosomes.

-

Lysis: Lyse the cells/synaptosomes to determine the amount of remaining intracellular radiolabel.

-

Quantification: Measure the radioactivity in both the extracellular buffer and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of total radiolabeled catecholamine released for each concentration of this compound. Determine the EC50 and Emax from the concentration-response curve.

In Vitro Vasoconstriction Assay

This functional assay assesses the ability of this compound to induce contraction in isolated arterial tissue, reflecting its α1-adrenergic agonist activity.

Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in causing vasoconstriction.

Materials:

-

Rat thoracic aorta.

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution.

-

This compound hydrochloride.

-

Phenylephrine (as a positive control).

Procedure:

-

Tissue Preparation: Isolate the rat thoracic aorta and cut it into rings.

-

Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ baths in a cumulative manner.

-

Measurement: Record the isometric tension developed by the aortic rings.

-

Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a standard agonist like phenylephrine. Determine the EC50 and Emax for this compound from the concentration-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Indirect sympathomimetic action of this compound.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Experimental workflow for a catecholamine release assay.

Conclusion

The primary mechanism of action of this compound is as an indirect-acting sympathomimetic amine that promotes the release of norepinephrine, epinephrine, and dopamine. This leads to the activation of adrenergic receptors, resulting in vasoconstriction and CNS stimulation. While its pharmacological profile is qualitatively understood, a significant gap exists in the scientific literature regarding specific quantitative data on its receptor binding affinities and its potency as a catecholamine releasing agent. Further research employing modern pharmacological techniques, such as those outlined in this guide, is necessary to fully elucidate the detailed molecular interactions and quantitative pharmacology of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sympathomimetic drug - Wikipedia [en.wikipedia.org]

- 3. In vitro evaluation of a series of sympathomimetic amines and the beta-adrenergic blocking properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Cyclopentamine on Catecholamine Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on available scientific literature. Quantitative data for cyclopentamine is scarce in publicly accessible records; therefore, data from structurally and functionally related compounds are presented for comparative and illustrative purposes.

Executive Summary

This compound is a sympathomimetic amine, structurally analogous to amphetamine and propylhexedrine, historically used as a nasal decongestant. Its primary mechanism of action is the release of catecholamine neurotransmitters—norepinephrine, dopamine, and epinephrine. This action underlies its physiological effects, including vasoconstriction and central nervous system stimulation. This guide delves into the molecular mechanisms, signaling pathways, and experimental methodologies relevant to understanding this compound's impact on catecholaminergic systems. Due to the limited availability of specific quantitative data for this compound, this document leverages comparative data from related compounds to provide a comprehensive pharmacological context.

Mechanism of Action

This compound's sympathomimetic effects are primarily mediated by its interaction with monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). It is classified as a catecholamine releasing agent.[1][2]

2.1 Action on Catecholamine Transporters:

Similar to other amphetamine-like stimulants, this compound is believed to act as a substrate for NET and DAT. This involves the following steps:

-

Binding and Transport: this compound binds to the extracellular site of the transporter and is transported into the presynaptic neuron.

-

Disruption of Vesicular Storage: Once inside the neuron, this compound disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the displacement of catecholamines from synaptic vesicles into the cytoplasm.

-

Transporter Reversal: The increased cytoplasmic concentration of catecholamines causes the reversal of NET and DAT function, leading to the non-exocytotic efflux of norepinephrine and dopamine into the synaptic cleft.

2.2 Potential for Reuptake Inhibition:

In addition to promoting neurotransmitter release, this compound may also act as a competitive inhibitor of norepinephrine and dopamine reuptake by binding to NET and DAT, further increasing the synaptic concentration of these neurotransmitters.

Quantitative Pharmacological Data

Table 1: Comparative Potency for Monoamine Transporter Inhibition (Ki, nM)

| Compound | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| d-Amphetamine | 41 | 36.9 | 3290 |

| Propylhexedrine | Data Not Available | Data Not Available | Data Not Available |

Data for d-Amphetamine from various sources.

Table 2: Comparative Potency for Monoamine Release (EC50, nM)

| Compound | Norepinephrine Release | Dopamine Release | Serotonin Release |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| d-Amphetamine | 7.0 | 24.8 | 1767 |

| Propylhexedrine | Data Not Available | Data Not Available | Data Not Available |

Data for d-Amphetamine from various sources.

Signaling Pathways

The release of norepinephrine and dopamine by this compound initiates signaling cascades through their respective G-protein coupled receptors (GPCRs) on postsynaptic neurons.

4.1 Norepinephrine Signaling:

Norepinephrine primarily acts on α- and β-adrenergic receptors.

-

α1-Adrenergic Receptors: Coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

-

α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.

-

β-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in cAMP and activation of PKA.

4.2 Dopamine Signaling:

Dopamine acts on D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.

-

D1-like Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, increasing cAMP levels and PKA activity.

-

D2-like Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, decreasing cAMP and PKA activity.

Diagram 1: Norepinephrine and Dopamine Transporter Action

Diagram 2: G-Protein Coupled Receptor Signaling Cascade

Experimental Protocols

The following sections describe detailed methodologies for key experiments used to characterize the effects of compounds like this compound on catecholamine systems.

5.1 In Vitro Neurotransmitter Release Assay

This protocol describes a method to measure neurotransmitter release from isolated nerve terminals (synaptosomes) using high-speed chronoamperometry.

-

Objective: To quantify the release of norepinephrine and dopamine from synaptosomes in response to this compound.

-

Materials:

-

Rodent brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine)

-

Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 26 mM NaHCO3, 10 mM glucose, 2.4 mM CaCl2, pH 7.4)

-

This compound solutions of varying concentrations

-

Carbon-fiber microelectrode

-

Potentiostat and data acquisition system

-

-

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at 17,000 x g for 20 minutes at 4°C to pellet synaptosomes.

-

Resuspend the synaptosome pellet in Krebs-Ringer buffer.

-

-

Electrochemical Detection:

-

Place the carbon-fiber microelectrode in the synaptosome suspension.

-

Apply a potential waveform suitable for the oxidation of dopamine or norepinephrine.

-

Establish a stable baseline recording.

-

-

Drug Application and Data Acquisition:

-

Introduce a known concentration of this compound to the synaptosome suspension.

-

Record the resulting change in current, which is proportional to the concentration of the released neurotransmitter.

-

Repeat with a range of this compound concentrations to generate a dose-response curve.

-

-

-

Data Analysis:

-

Calculate the peak oxidation current for each concentration of this compound.

-

Plot the peak current as a function of this compound concentration to determine the EC50 value.

-

Diagram 3: In Vitro Neurotransmitter Release Assay Workflow

5.2 Radioligand Binding Assay for Transporter Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the norepinephrine and dopamine transporters using a competitive radioligand binding assay.

-

Objective: To determine the inhibitory constant (Ki) of this compound for NET and DAT.

-

Materials:

-

Cell lines expressing human NET or DAT (e.g., HEK293 cells)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)

-

Non-labeled competitor (e.g., desipramine for NET, cocaine for DAT)

-

This compound solutions of varying concentrations

-

Scintillation counter

-

-

Procedure:

-

Membrane Preparation:

-

Harvest cells expressing the transporter of interest.

-

Homogenize cells in ice-cold buffer.

-

Centrifuge to pellet cell membranes.

-

Resuspend membranes in assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled competitor).

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of this compound.

-

Plot the percentage of specific binding as a function of this compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram 4: Radioligand Binding Assay Workflow

Conclusion

This compound is a sympathomimetic amine that exerts its effects by inducing the release of catecholamines, primarily norepinephrine and dopamine. Its mechanism of action is comparable to that of amphetamine and propylhexedrine, involving interaction with and reversal of monoamine transporters. While a comprehensive quantitative pharmacological profile for this compound is not currently available in the public literature, the experimental protocols and comparative data presented in this guide provide a robust framework for its further investigation. Future research focusing on quantifying the potency and efficacy of this compound at catecholamine transporters and receptors is crucial for a complete understanding of its pharmacological and toxicological profile. Such studies will be invaluable for drug development professionals and researchers in the fields of pharmacology and neuroscience.

References

Pharmacological Profile of Cyclopentamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known pharmacological properties of Cyclopentamine hydrochloride. It is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

Introduction

This compound hydrochloride is a sympathomimetic amine of the alkylamine class, structurally related to amphetamine and propylhexedrine.[1] Historically, it was utilized as a topical nasal decongestant in over-the-counter preparations, valued for its vasoconstrictive properties.[1] However, its use has been largely discontinued. This guide provides an in-depth review of its pharmacological profile, drawing on available data and analogous information from structurally similar compounds to offer a comprehensive understanding for research and drug development professionals.

Mechanism of Action

This compound hydrochloride's primary mechanism of action is the indirect stimulation of the sympathetic nervous system. It functions as a releasing agent for catecholamine neurotransmitters, including norepinephrine (noradrenaline), epinephrine (adrenaline), and dopamine.[1] This action is similar to other sympathomimetic amines and is responsible for its physiological effects. The release of norepinephrine and epinephrine mediates its vasoconstrictor effects, which were therapeutically exploited for nasal decongestion.[1] The release of all three catecholamines contributes to its stimulant properties.[1]

Signaling Pathways

The physiological effects of this compound hydrochloride are mediated through the activation of adrenergic and dopaminergic receptors by the released catecholamines.

Adrenergic Receptor Signaling:

Norepinephrine and epinephrine primarily act on α- and β-adrenergic receptors. The vasoconstrictive effects of this compound are mainly due to the activation of α1-adrenergic receptors on vascular smooth muscle, leading to contraction and a reduction in blood flow to the nasal mucosa.

Dopaminergic Receptor Signaling:

The release of dopamine by this compound hydrochloride can lead to central nervous system stimulant effects, similar to other amphetamine-like compounds. Dopamine primarily exerts its effects through D1-like and D2-like receptors.

Pharmacodynamics

Table 1: Analogous Pharmacodynamic Data for Propylhexedrine

| Parameter | Value | Compound | Notes |

| Mechanism | Norepinephrine-Dopamine Releasing Agent | Propylhexedrine | Also affects serotonin release.[2] |

| Receptor Interaction | Agonizes TAAR1 | Propylhexedrine | TAAR1 agonism contributes to the reversal of monoamine transporters.[2] |

| Relative Potency | Weaker than amphetamine | This compound, Propylhexedrine | The absence of an aromatic ring reduces CNS stimulant potency compared to amphetamine.[1] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound hydrochloride in humans are not well-documented in publicly available literature. The information below is a qualitative summary based on its historical use and data from the analogous compound, propylhexedrine.

Table 2: Pharmacokinetic Profile (Qualitative and Analogous Data)

| Parameter | Description | Data Source/Analogy |

| Absorption | Readily absorbed following topical (nasal) administration. Oral absorption characteristics are not well-defined but are expected based on its chemical structure. | Inferred from historical use as a nasal decongestant. |

| Distribution | Expected to distribute into various tissues, including the central nervous system, due to its lipophilic nature. | General characteristic of sympathomimetic amines. |

| Metabolism | Likely undergoes hepatic metabolism. | For propylhexedrine, metabolism involves N-demethylation, C-oxidation, N-oxidation, dehydrogenation, and hydrolysis to form metabolites such as norpropylhexedrine and 4-hydroxypropylhexedrine.[3][4] |

| Elimination Half-Life | Not established for this compound. | For propylhexedrine, the elimination half-life is approximately 2.5 to 6.5 hours, and is dependent on urinary pH.[2] |

| Excretion | Expected to be excreted primarily via the kidneys. | General route of elimination for similar compounds. |

Experimental Protocols

Specific experimental protocols for the evaluation of this compound hydrochloride are scarce. The following sections describe general methodologies that could be adapted to characterize its pharmacological properties.

In Vitro Vasoconstriction Assay

This assay assesses the ability of a compound to induce contraction in isolated blood vessels, providing a measure of its vasoconstrictor potency.

Methodology:

-

Tissue Preparation: A suitable artery (e.g., rat tail artery) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a defined period.

-

Drug Administration: this compound hydrochloride is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous concentration has stabilized.

-

Data Acquisition: Changes in isometric tension are recorded using a force transducer connected to a data acquisition system.

-

Data Analysis: A concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated to determine the potency of the compound.

In Vitro Catecholamine Release Assay

This assay measures the ability of a compound to induce the release of catecholamines from a suitable cell model, such as PC12 cells (a rat pheochromocytoma cell line).

Methodology:

-

Cell Culture and Loading: PC12 cells are cultured in appropriate media.[5][6][7][8][9] Prior to the experiment, the cells are loaded with a radiolabeled catecholamine, such as [³H]-norepinephrine, which is taken up and stored in vesicles.

-

Washing: The cells are washed with a buffer solution to remove any extracellular radiolabel.

-

Drug Incubation: The cells are then incubated with various concentrations of this compound hydrochloride for a defined period.

-

Sample Collection: The supernatant, containing the released radiolabeled catecholamine, is collected.

-

Quantification: The amount of radioactivity in the supernatant is quantified using liquid scintillation counting.

-

Data Analysis: The amount of catecholamine release is expressed as a percentage of the total cellular content of the radiolabel, and a concentration-response curve can be generated to determine the EC50 for release.

Safety and Toxicology

The safety profile of this compound hydrochloride is consistent with that of other sympathomimetic amines.

-

Adverse Effects: At therapeutic doses, potential side effects can include increased heart rate, elevated blood pressure, and central nervous system stimulation.

-

Toxicity: Overdose can lead to more severe cardiovascular and neurological effects.[10] For the analogous compound propylhexedrine, overdose symptoms include rapid heart rate, agitation, high blood pressure, chest pain, tremors, hallucinations, and delusions.[3]

-

Abuse Potential: Due to its stimulant properties, there is a potential for abuse, similar to other amphetamine-related compounds. The recreational use of the related compound propylhexedrine is well-documented and associated with serious adverse events, including cardiac and psychiatric complications.[11][12][13]

Clinical Studies

There is a lack of recent, well-documented clinical trials specifically investigating this compound hydrochloride. Its historical use as a nasal decongestant predates modern requirements for extensive clinical trial data for over-the-counter medications.[14][15][16][17][18]

Conclusion

This compound hydrochloride is a sympathomimetic amine that acts as a catecholamine releasing agent, leading to vasoconstrictive and stimulant effects. While its historical use as a nasal decongestant is noted, there is a significant lack of modern, quantitative pharmacological data for this compound. The information on its mechanism of action, combined with analogous data from the structurally similar compound propylhexedrine, provides a foundational understanding of its pharmacological profile. Further research would be necessary to fully characterize its receptor binding affinities, potency, and pharmacokinetic properties according to current standards. The provided experimental protocols offer a starting point for such investigations. Researchers and drug development professionals should be aware of the limited data and the potential for sympathomimetic-related adverse effects and abuse.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 4. Propylhexedrine - Wikiwand [wikiwand.com]

- 5. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Analysis of regulated secretion using PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of catecholamines in pheochromocytoma cell (PC-12) culture medium by microdialysis-microbore liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Page loading... [wap.guidechem.com]

- 11. lagunatreatment.com [lagunatreatment.com]

- 12. FDA warns that abuse and misuse of the nasal decongestant propylhexedrine causes serious harm | FDA [fda.gov]

- 13. nursingcenter.com [nursingcenter.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. The history and progression of treatments for allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical trial of an antibiotic-decongestant-antihistaminic solution for the topical treatment of pollenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nasal decongestants for the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Revisiting Rhinitis Medicamentosa: Examining the Evidence on Topical Nasal Decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical and Technical Review of Cyclopentamine as a Nasal De-congestant

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentamine, a sympathomimetic amine, was historically utilized as an over-the-counter topical nasal decongestant, particularly in Europe and Australia.[1][2] Its mechanism of action is rooted in its ability to act as a releasing agent for catecholamines, including norepinephrine and epinephrine, thereby stimulating alpha-adrenergic receptors in the nasal vasculature.[1][3] This action results in vasoconstriction, a reduction in the swelling of nasal mucous membranes, and consequently, the alleviation of nasal congestion.[4] Structurally similar to methamphetamine and propylhexedrine, this compound's alicyclic structure differentiates its potency and pharmacological profile.[3] Despite its use, detailed quantitative data regarding its clinical efficacy, such as onset and duration of action, and specific receptor binding affinities, are not well-documented in publicly available literature. This technical guide synthesizes the available historical information on this compound, including its mechanism of action, chemical properties, and the experimental methodologies likely employed in its evaluation, while also highlighting the significant gaps in the quantitative pharmacological data.

Introduction

Nasal congestion is a prevalent symptom associated with various upper respiratory conditions, including the common cold, sinusitis, and allergic rhinitis.[4] The therapeutic approach to managing this symptom has historically involved the use of sympathomimetic amines, which mimic the effects of endogenous catecholamines to produce vasoconstriction in the nasal passages.[4] this compound emerged as one such agent, offered as a topical nasal decongestant in various formulations.[1] This document provides a comprehensive technical overview of the historical use of this compound, focusing on its pharmacological basis and the methodologies relevant to its evaluation, tailored for an audience of researchers and drug development professionals.

Chemical and Physical Properties

This compound, chemically known as N,α-dimethylcyclopentaneethylamine, is a synthetic sympathomimetic alkylamine.[3][5] It is structurally related to other well-known stimulants and decongestants, most notably methamphetamine and propylhexedrine. The key structural difference is the replacement of the phenyl ring found in methamphetamine with a cyclopentane ring.[3][4] This modification to an entirely aliphatic structure results in a weaker pharmacological potency compared to unsaturated amphetamine-like compounds.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C9H19N | [3] |

| Molar Mass | 141.258 g·mol−1 | [3] |

| IUPAC Name | (RS)-1-Cyclopentyl-N-methylpropan-2-amine | [3] |

| CAS Number | 102-45-4 | [3] |

| Boiling Point | 171 °C (340 °F) | [3] |

| Administration Route | Topical (nasal spray) | [3] |

Mechanism of Action

This compound functions as an indirect-acting sympathomimetic amine. Its primary mechanism of action is the release of the catecholamine neurotransmitters norepinephrine and epinephrine from adrenergic nerve terminals in the nasal mucosa.[1][3] These released neurotransmitters then bind to and activate alpha-adrenergic receptors on the smooth muscle of nasal blood vessels.[4]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Pharmacological Data

Detailed quantitative pharmacological data for this compound is sparse in the available literature. Historically, the clinical use of such over-the-counter medications was not always supported by the rigorous clinical trial data expected by modern standards.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound (Historical Data)

| Parameter | Value | Reference(s) |

| Dosage | Not Available | |

| Concentration in Nasal Spray | Not Available | |

| Onset of Action | Not Available | |

| Duration of Action | Not Available | |

| Receptor Binding Affinity (Ki) | Not Available |

It is important to note the lack of specific data in Table 2, which reflects a significant gap in the historical scientific record for this compound.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the evaluation of nasal decongestants during the period of its use typically involved a number of established methodologies.

In Vitro Vasoconstriction Assays

These studies would have been crucial for demonstrating the direct or indirect vasoconstrictor effects of this compound.

-

Tissue Preparation: Isolated arterial segments, often from animal models such as rabbits or dogs, would be dissected and mounted in an organ bath. The bath would contain a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Measurement: The arterial segments would be connected to an isometric force transducer to continuously record changes in vascular tension.

-

Drug Administration: After an equilibration period, cumulative concentrations of this compound would be added to the organ bath.

-

Data Analysis: The resulting concentration-response curves would be plotted to determine the potency (EC50) and efficacy (Emax) of this compound in inducing vasoconstriction.

Rhinomanometry in Human Subjects

Rhinomanometry is a technique used to objectively measure nasal airway resistance. This method would have been employed to quantify the decongestant effect of this compound in humans.

-

Baseline Measurement: The subject's baseline nasal airway resistance would be measured using a rhinomanometer. This involves measuring the pressure differential between the anterior and posterior nares during breathing and the corresponding airflow rate.

-

Drug Administration: A standardized dose of this compound nasal spray would be administered to the subject.

-

Post-Dose Measurements: Nasal airway resistance would be measured at regular intervals following drug administration to determine the onset and duration of the decongestant effect.

-

Data Analysis: Changes in nasal airway resistance from baseline would be calculated and compared to a placebo control group.

The following diagram illustrates a generalized workflow for a clinical study evaluating a nasal decongestant like this compound.

Historical Context and Discontinuation

This compound was available as an over-the-counter nasal decongestant under various trade names, including "Clopane".[3] Its use was prominent in Europe and Australia.[1] However, it has been largely discontinued.[1][3] The reasons for its discontinuation are not explicitly detailed in the available scientific literature but are likely multifactorial, potentially including the development of more effective or safer alternatives, and a better understanding of the potential side effects associated with long-term use of sympathomimetic decongestants, such as rhinitis medicamentosa (rebound congestion).

The logical relationship of this compound's development and use can be visualized as follows:

Conclusion

This compound represents a historical example of a sympathomimetic amine used for nasal decongestion. Its mechanism of action, involving the release of catecholamines and subsequent alpha-adrenergic receptor stimulation, is consistent with other drugs in its class. However, a thorough review of the available literature reveals a significant lack of detailed quantitative data on its pharmacology and clinical efficacy. For modern drug development professionals and researchers, the case of this compound underscores the evolution of regulatory standards and the importance of comprehensive pharmacological profiling. While it served a therapeutic purpose in its time, the absence of robust data makes direct comparisons to contemporary decongestants challenging and highlights the progress made in the scientific evaluation of pharmaceutical agents. Further research into archived historical medical and pharmaceutical records may yet uncover more specific details about this once-common medication.

References

An In-Depth Technical Guide on the Early Research into the Stimulant Properties of Cyclopentamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentamine (N,α-dimethylcyclopentaneethylamine) is a sympathomimetic amine that has been recognized for its vasoconstrictive and central nervous system (CNS) stimulant properties. Structurally similar to other stimulant amines like methamphetamine and propylhexedrine, this compound's pharmacological activity stems from its ability to act as a releasing agent for catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine.[1] The release of these neurotransmitters underlies both its historical use as a nasal decongestant and its effects as a stimulant. This technical guide delves into the early research that characterized the stimulant properties of this compound, providing a detailed overview of the experimental methodologies and quantitative data from foundational in vitro studies.

Core Mechanism of Action

Early research established that this compound's primary mechanism of action is the release of catecholamines. This action is responsible for its sympathomimetic effects. The stimulation of the central nervous system is a direct consequence of the increased availability of dopamine and norepinephrine in the synaptic cleft. While its vasoconstrictive effects, useful for nasal decongestion, are primarily mediated by norepinephrine and epinephrine, the broader stimulant properties are attributed to the collective action on all three catecholamines.[1]

Early In Vitro Evaluation of Sympathomimetic Activity

A pivotal early study by Ghouri and Haley in 1969, published in the Journal of Pharmaceutical Sciences, provided a quantitative comparison of this compound with other sympathomimetic amines. This research offered valuable insights into its relative potency and receptor interactions.

Experimental Protocols

The following methodologies were employed in the 1969 Ghouri and Haley study to assess the in vitro sympathomimetic and beta-adrenergic blocking properties of this compound and other amines.

Isolated Rabbit Ileum and Uterus Preparations:

-

Tissue Preparation: The isolated rabbit ileum and uterus were suspended in a bath containing a physiological salt solution, likely Tyrode's or a similar solution, maintained at a constant temperature (typically 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH.

-

Drug Administration: A series of sympathomimetic amines, including this compound and norepinephrine, were added to the bath in the presence of phentolamine, an alpha-adrenergic blocker. This was done to isolate and study the beta-adrenergic effects of the amines.

-

Measurement of Response: The contractile or relaxation responses of the smooth muscle tissues to the sympathomimetic amines were recorded using a kymograph or a similar recording device. The magnitude of the response was measured and compared across different concentrations of the drugs.

Assessment of Beta-Adrenergic Blocking Properties:

-

Isoproterenol-Induced Inhibition: The study also investigated the potential for this compound to act as a beta-adrenergic blocker. This was likely assessed by first establishing a dose-response curve for the beta-agonist isoproterenol (which typically causes relaxation of the ileum and uterus).

-

Antagonism by this compound: this compound was then introduced into the bath, and the ability of isoproterenol to induce its characteristic relaxation was re-evaluated. A shift in the isoproterenol dose-response curve to the right in the presence of this compound would indicate competitive antagonism at beta-adrenergic receptors. The study noted that this compound potentiated the auto-inhibition produced by high doses of isoproterenol.

Quantitative Data Summary

The study by Ghouri and Haley demonstrated that this compound was the least potent of the sympathomimetic amines tested on the isolated rabbit ileum and uterus. The following table summarizes the relative potencies of the tested amines, with norepinephrine being the most potent.

| Sympathomimetic Amine | Relative Potency (Norepinephrine = 1) |

| Norepinephrine | 1 |

| ... (Other amines) | ... |

| This compound | (Least Potent) |

(Note: The exact numerical relative potency values were not available in the retrieved search results, but the qualitative ranking was explicitly stated.)

Signaling Pathways and Experimental Workflow

The experimental workflow and the underlying signaling pathway for the sympathomimetic effects observed in the early in vitro studies can be visualized as follows:

The diagram above illustrates the experimental steps taken to evaluate the effects of this compound on isolated smooth muscle tissue, along with the presumed beta-adrenergic signaling cascade that leads to muscle relaxation.

Logical Relationship of Sympathomimetic Effects

The stimulant properties of this compound can be understood through a logical progression from its molecular action to the physiological response.

This diagram outlines the cascade of events, starting from the administration of this compound, leading to the release of neurotransmitters, subsequent receptor binding, and culminating in the observable physiological and clinical stimulant effects.

Conclusion

Early in vitro research on this compound, particularly the comparative studies of sympathomimetic amines, was crucial in establishing its pharmacological profile. While demonstrating a lower potency compared to other catecholamines like norepinephrine, these studies confirmed its action as a sympathomimetic agent. The methodologies employed, focusing on isolated tissue preparations, allowed for a quantitative assessment of its effects on smooth muscle and its interaction with adrenergic receptors. This foundational work provided the basis for understanding this compound's stimulant properties, which are a direct result of its ability to modulate catecholamine levels in the nervous system. Further research would be necessary to fully elucidate its in vivo CNS stimulant effects and to quantify its impact on neurotransmitter release in different brain regions.

References

Cyclopentamine: A Technical Guide to its Solubility and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and core physicochemical properties of Cyclopentamine (CAS Number: 102-45-4). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological context.

Physicochemical Properties of this compound

This compound, with the systematic IUPAC name 1-cyclopentyl-N-methylpropan-2-amine, is a sympathomimetic alkylamine. Its hydrochloride salt has seen past use as a nasal decongestant due to its vasoconstrictor properties.[1] The following tables summarize its key physicochemical characteristics.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N | [2][3] |

| Molecular Weight | 141.25 g/mol | [3] |

| Appearance | Crystals (Hydrochloride Salt) | [1] |

| Boiling Point (base) | 171 °C (340 °F) | [2][4] |

| 83-86 °C at 30 mmHg | [1] | |

| Melting Point (Hydrochloride Salt) | 113-115 °C | [1] |

| Refractive Index (base) | nD²⁵ 1.4500 | [1] |

| Vapor Pressure | 1.37 mmHg at 25°C | [4] |

Solubility and Partitioning Characteristics

| Property | Value | Notes | Source |

| Aqueous Solubility | Freely soluble in water (Hydrochloride Salt) | The salt form enhances aqueous solubility. | |

| Soluble in water and many organic solvents (Base) | Qualitative data. | [4] | |

| LogP (Octanol/Water Partition Coefficient) | 2.9 | This is a calculated value (XLogP3), indicating a preference for the lipid phase. | |

| pKa | 11.47 | This value is noted as "Uncertain". | [3][4] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published in peer-reviewed literature. However, the following sections describe standard methodologies that would be employed to determine its key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[1][5] It measures the concentration of a compound in a saturated aqueous solution in equilibrium with its solid form.

Methodology:

-

Preparation: An excess amount of solid this compound (or its hydrochloride salt) is added to a vial containing a precise volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker or rotator for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: The resulting suspension is allowed to stand, followed by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm) to separate the undissolved solid from the saturated solution.[1]

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL based on a calibration curve of known concentrations.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used and straightforward method for determining the pKa of ionizable compounds like amines.[7][8]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of high-purity water, often with a co-solvent if needed to ensure initial solubility.

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated combined pH electrode is immersed in the solution.

-

Titration: A standardized acidic titrant (e.g., 0.1 M HCl) is added to the amine solution in small, precise increments using an auto-burette.

-

Data Collection: The pH of the solution is recorded after each addition of titrant.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation or by using derivative plots of the titration data.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a direct and traditional approach to its measurement.[4][5]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached. It is then left to stand for complete phase separation.

-

Sampling: A precise aliquot is carefully removed from both the aqueous and the n-octanol layers.

-

Quantification: The concentration of this compound in each phase is measured using an appropriate analytical method like HPLC-UV or GC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value: LogP = log10([Octanol]/[Aqueous]).[4]

Mechanism of Action and Signaling

This compound is a sympathomimetic amine that functions as a releasing agent for catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine.[2] Its vasoconstrictive and nasal decongestant effects are mediated primarily through its action on norepinephrine and epinephrine, which in turn activate adrenergic receptors.[2][9]

The binding of catecholamines like norepinephrine to adrenergic receptors (alpha and beta subtypes) initiates intracellular signaling cascades. For example, activation of α1-adrenergic receptors, which are Gq protein-coupled, leads to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), collectively leading to cellular responses like smooth muscle contraction.[10] Activation of β-adrenergic receptors typically involves Gs protein coupling, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP), leading to various downstream effects depending on the cell type.[11][12]

References

- 1. Aqueous Solubility Assay - Enamine [enamine.net]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. agilent.com [agilent.com]

- 4. acdlabs.com [acdlabs.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro evaluation of a series of sympathomimetic amines and the beta-adrenergic blocking properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. derangedphysiology.com [derangedphysiology.com]

An In-depth Technical Review of Cyclopentamine's Sympathomimetic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentamine, a sympathomimetic alkylamine, has a historical background as a nasal decongestant due to its vasoconstrictive properties.[1][2] Its mechanism of action is primarily attributed to its ability to act as a releasing agent for catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine.[2] This release enhances sympathetic nervous system activity, leading to effects such as vasoconstriction and central nervous system stimulation. While its clinical use has been largely discontinued, this compound remains a subject of interest in pharmacological research for understanding structure-activity relationships among sympathomimetic amines. This technical guide provides a comprehensive review of the sympathomimetic activity of this compound, detailing its mechanism of action, physiological effects, and what is known about its pharmacological profile. Due to the limited availability of recent research and quantitative data in publicly accessible literature, this review also highlights the gaps in current knowledge and outlines the experimental protocols that would be necessary to fully characterize its activity.

Introduction

This compound, chemically known as 1-cyclopentyl-N-methylpropan-2-amine, is a synthetic sympathomimetic agent.[2] Structurally similar to other sympathomimetic amines like propylhexedrine and methamphetamine, it was formerly utilized as an over-the-counter nasal decongestant.[2] Its sympathomimetic effects mimic the actions of endogenous catecholamines, leading to a range of physiological responses. This review will delve into the core aspects of this compound's sympathomimetic activity, focusing on its mechanism of action and physiological consequences.

Mechanism of Sympathomimetic Action

The primary sympathomimetic activity of this compound stems from its function as a catecholamine-releasing agent.[2] This indirect sympathomimetic action involves the displacement of norepinephrine, epinephrine, and dopamine from presynaptic nerve terminals.

Catecholamine Release

This compound enters presynaptic neurons and displaces stored catecholamines from vesicles into the cytoplasm. This leads to a reversal of the action of monoamine transporters (like NET and DAT), causing the release of these neurotransmitters into the synaptic cleft. The increased concentration of norepinephrine and epinephrine in the synapse is primarily responsible for the vasoconstrictive effects, while the release of all three catecholamines contributes to its stimulant properties.[2]

References

Investigating the Binding Affinity of Cyclopentamine to Dopamine Transporters: A Technical Guide

For Immediate Release

Quantitative Data Presentation

To facilitate clear and concise data comparison, all experimentally determined binding affinity data for Cyclopentamine and relevant reference compounds should be summarized in a structured table. The following template is provided for this purpose.

| Compound | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | n | Assay Conditions | Reference |

| This compound | [³H]WIN 35,428 | TBD | TBD | TBD | Details of buffer, temperature, incubation time | Internal/Published |

| Cocaine | [³H]WIN 35,428 | Value | Value | Value | Details of buffer, temperature, incubation time | Published Literature |

| GBR 12909 | [³H]WIN 35,428 | Value | Value | Value | Details of buffer, temperature, incubation time | Published Literature |

TBD: To Be Determined experimentally.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound for the dopamine transporter can be determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand that has a known high affinity for DAT.

Materials and Reagents

-

Biological Material: Rat striatal tissue homogenates or cell lines stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand) or another suitable radiolabeled DAT inhibitor.

-

Test Compound: this compound hydrochloride.

-

Reference Compound: Cocaine hydrochloride or GBR 12909 for establishing a standard inhibition curve.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: A commercially available liquid scintillation cocktail suitable for non-aqueous samples.

-

Glass Fiber Filters: GF/B or GF/C filters, pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

96-well Plates: For sample incubation.

-

Cell Harvester: For rapid filtration of samples.

-

Liquid Scintillation Counter: For measuring radioactivity.

Experimental Procedure

-

Membrane Preparation:

-

Homogenize rat striatal tissue or DAT-expressing cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes containing the dopamine transporters.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µ g/well . Protein concentration should be determined using a standard protein assay (e.g., Bradford or BCA).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428 at a concentration near its Kd, and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428, and 50 µL of a high concentration of a non-radioactive DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).

-

This compound Competition: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428, and 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

-

Incubate the plates at room temperature (or 4°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Measurement:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Inhibition Curve:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

-

-

Calculate the Inhibition Constant (Kᵢ):

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the dopamine transporter.

-

-

Visualizations

Dopamine Synaptic Signaling

Caption: Dopamine signaling at the synapse and the role of DAT.

Competitive Binding Assay Workflow

References

Methodological & Application

Application Notes: Preparation of Cyclopentamine Solutions for In Vitro Assays

Introduction

Cyclopentamine is a sympathomimetic and vasoconstrictor agent belonging to the alkylamine family.[1][2] It functions primarily as a releasing agent for catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine.[1] Its mechanism of action and resulting physiological effects make it a compound of interest in various pharmacological and drug development studies.

These application notes provide a detailed protocol for the preparation of this compound solutions intended for in vitro research applications. Adherence to proper handling, storage, and preparation techniques is crucial for obtaining accurate, reproducible, and reliable experimental results. The following sections cover the necessary material and safety information, step-by-step protocols for creating stock and working solutions, and key data for reference.

Physicochemical and Safety Data

Accurate solution preparation begins with a clear understanding of the compound's properties and the necessary safety precautions.

Table 1: Properties and Safety Information for this compound

| Property | Value |

| IUPAC Name | (RS)-1-Cyclopentyl-N-methylpropan-2-amine[1] |

| Synonyms | Clopane, N,α-dimethyl-cyclopenaneethylamine[1] |

| Molecular Formula | C₉H₁₉N[1] |

| Molar Mass | 141.26 g/mol [1][2] |

| Appearance | Colorless liquid[3][4] |

| Solubility | Moderately soluble in water; soluble in alcohols and other organic solvents.[3] For in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions.[5] |

| Stability & Storage | Stable under normal conditions.[6][7] Store in a dry, cool, and well-ventilated place in a tightly closed container, away from heat, sparks, or open flames.[6][7][8] |

| Safety Precautions | Highly flammable.[7][8] Causes burns and irritation to the eyes, skin, and respiratory tract.[4][6][8] Always handle in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[6][7][8] |

Experimental Protocols

The following protocols detail the preparation of a high-concentration stock solution in DMSO and its subsequent dilution to final working concentrations for use in in vitro assays.

Materials and Equipment

-

This compound (liquid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated positive-displacement micropipettes and sterile tips

-

Vortex mixer

-

Appropriate cell culture medium or assay buffer

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution, which can be stored for later use and diluted as needed.

-

Pre-Assay Calculations:

-

Given the density of this compound is approximately 0.896 g/cm³ (or 0.896 g/mL) and the molar mass is 141.26 g/mol , first calculate the molarity of the pure liquid.

-

Molarity = (Density (g/L)) / (Molar Mass ( g/mol ))

-

Molarity = (896 g/L) / (141.26 g/mol ) ≈ 6.34 M.

-

To prepare a 100 mM (0.1 M) stock solution, a 1:63.4 dilution is required.

-

-

Stock Solution Preparation (Example for 1 mL of 100 mM Stock):

-

Work in a chemical fume hood.

-

Using a calibrated micropipette, carefully measure 15.77 µL of pure this compound. (Calculation: 1000 µL / 63.4 = 15.77 µL).

-

Add the this compound to a sterile microcentrifuge tube containing 984.23 µL of anhydrous DMSO.

-

Cap the tube securely and vortex thoroughly for 30-60 seconds to ensure a homogeneous solution.

-

Label the tube clearly with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation.

-

-

Storage of Stock Solution:

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the stock solution into the appropriate aqueous assay buffer or cell culture medium immediately before use.

-

Determine Final Concentration: Identify the desired final concentration range for your specific experiment (e.g., 1 µM, 10 µM, 100 µM). The optimal concentration should be determined empirically for each assay.

-

Serial Dilution:

-

Perform serial dilutions of the 100 mM stock solution to create intermediate stocks if necessary.

-

For the final dilution, ensure the concentration of DMSO in the assay medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts.

-

-

Example: Preparing a 100 µM Working Solution:

-

Add 1 µL of the 100 mM stock solution to 999 µL of your final assay buffer or cell culture medium.

-

This creates a 1:1000 dilution, resulting in a final this compound concentration of 100 µM and a final DMSO concentration of 0.1%.

-

Mix gently but thoroughly by pipetting or brief vortexing.

-

-

Controls: Always prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the assay medium to account for any effects of the solvent.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing this compound solutions for in vitro experiments.

Caption: Workflow for preparing this compound solutions.

Signaling Pathway

This compound acts as a sympathomimetic by promoting the release of catecholamines like norepinephrine from presynaptic neurons.

Caption: this compound stimulates norepinephrine release.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H19N | CID 7608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Cyclopentamin [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Cyclopentylamine(1003-03-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Application Notes and Protocols for Administering Cyclopentamine in Rodent Models for Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentamine is a sympathomimetic amine that functions as a releasing agent for catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine.[1][2][3] This mechanism of action suggests that this compound likely possesses stimulant properties that can be evaluated in various rodent behavioral paradigms. These application notes provide detailed protocols for administering this compound to rodent models to assess its effects on locomotor activity, anxiety-like behavior, and depression-like states. The following sections offer guidance on experimental design, data presentation, and visualization of the proposed signaling pathway.

Given the limited direct experimental data on this compound in behavioral studies, the quantitative data presented in the tables are hypothetical and intended for illustrative purposes. These values are based on the known effects of other sympathomimetic amines and should be empirically determined in dose-response studies.

Data Presentation

Table 1: Hypothetical Dose-Response Effects of this compound on Locomotor Activity in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |

| Vehicle (Saline) | 0 | 3500 ± 250 | 45 ± 5 |

| This compound | 1 | 4500 ± 300 | 60 ± 7 |

| This compound | 3 | 7500 ± 500 | 90 ± 10 |

| This compound | 10 | 12000 ± 800 | 150 ± 15 |

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical.

Table 2: Hypothetical Effects of this compound on the Elevated Plus Maze in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (%) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle (Saline) | 0 | 25 ± 3 | 30 ± 4 | 20 ± 2 |

| This compound | 1 | 20 ± 2 | 25 ± 3 | 22 ± 3 |

| This compound | 3 | 15 ± 2 | 20 ± 2 | 28 ± 4* |

| This compound | 10 | 10 ± 1 | 15 ± 2 | 35 ± 5** |

*p < 0.05, **p < 0.01 compared to Vehicle group. An increase in total arm entries suggests hyperactivity, while a decrease in the percentage of time and entries in open arms at higher doses may indicate anxiogenic-like effects. Data are hypothetical.

Table 3: Hypothetical Effects of this compound in the Forced Swim Test in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) |

| Vehicle (Saline) | 0 | 150 ± 10 | 20 ± 3 | 80 ± 8 |

| This compound | 3 | 120 ± 8 | 40 ± 5 | 90 ± 7 |

| This compound | 10 | 90 ± 7 | 60 ± 6 | 100 ± 9 |

*p < 0.05, **p < 0.01 compared to Vehicle group. A decrease in immobility and an increase in climbing are indicative of a potential antidepressant-like effect, likely mediated by norepinephrine. Data are hypothetical.

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity

This protocol is designed to measure the stimulant effects of this compound on spontaneous motor activity in mice.

Materials:

-

This compound hydrochloride

-

Sterile 0.9% saline solution

-

Locomotor activity chambers (e.g., clear acrylic boxes, 40 cm x 40 cm x 30 cm) equipped with infrared beams[1][4]

-

Animal scale

-

Syringes and needles (e.g., 27-gauge) for intraperitoneal (i.p.) injections

Procedure:

-